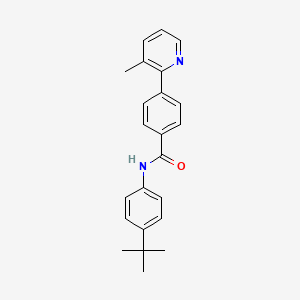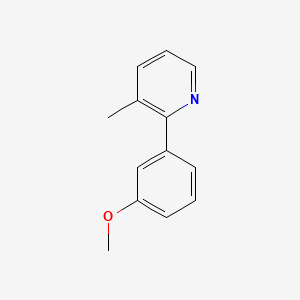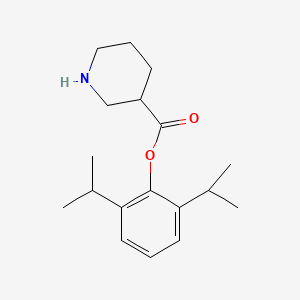![molecular formula C14H23N3O B15160171 N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea CAS No. 142031-45-6](/img/structure/B15160171.png)
N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a urea moiety attached to a propyl chain, which is further linked to a 3-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea typically involves the reaction of 3-(3-methylphenyl)propylamine with isocyanates or carbamoyl chlorides. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction can be represented as follows:
[ \text{3-(3-Methylphenyl)propylamine} + \text{Isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Materials Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-{[3-(4-Methylphenyl)propyl]amino}propyl)urea
- N-(3-{[3-(2-Methylphenyl)propyl]amino}propyl)urea
- N-(3-{[3-(3-Ethylphenyl)propyl]amino}propyl)urea
Uniqueness
N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea is unique due to the presence of the 3-methylphenyl group, which imparts specific chemical and physical properties to the compound
Propiedades
Número CAS |
142031-45-6 |
|---|---|
Fórmula molecular |
C14H23N3O |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
3-[3-(3-methylphenyl)propylamino]propylurea |
InChI |
InChI=1S/C14H23N3O/c1-12-5-2-6-13(11-12)7-3-8-16-9-4-10-17-14(15)18/h2,5-6,11,16H,3-4,7-10H2,1H3,(H3,15,17,18) |
Clave InChI |
QVDQPLAZWNVPIL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CCCNCCCNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]-](/img/structure/B15160091.png)
![N-(4-Bromophenyl)-2-{[(trimethylstannyl)oxy]carbonyl}benzamide](/img/structure/B15160109.png)
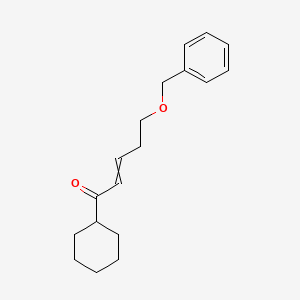
![N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine](/img/structure/B15160117.png)
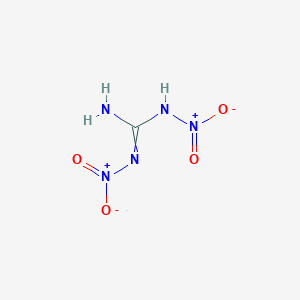
![Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate](/img/structure/B15160134.png)
![N-[(3ar,6s,6as)-1-(N-Methyl-L-Alanyl-3-Methyl-L-Valyl)octahydrocyclopenta[b]pyrrol-6-Yl]naphthalene-1-Carboxamide](/img/structure/B15160141.png)

![1-[(4-Methoxyphenyl)methoxy]-5-methylhept-5-en-3-ol](/img/structure/B15160150.png)

![2-(4',5-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B15160165.png)
